Product packaging for Folic acid dihydrate(Cat. No.:CAS No. 75708-92-8)

Folic acid dihydrate

Cat. No.: B1450900
CAS No.: 75708-92-8
M. Wt: 477.4 g/mol
InChI Key: ODYNNYOEHBJUQP-LTCKWSDVSA-N
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Description

Folic acid dihydrate is a useful research compound. Its molecular formula is C19H23N7O8 and its molecular weight is 477.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23N7O8 B1450900 Folic acid dihydrate CAS No. 75708-92-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O6.2H2O/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;;/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30);2*1H2/t12-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYNNYOEHBJUQP-LTCKWSDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20273931
Record name Folic acid dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20273931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75708-92-8
Record name Folic acid dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075708928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Folic acid dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20273931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FOLIC ACID DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S1T5C0JZL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Architecture and Crystalline Characterization of Folic Acid Dihydrate

Folic acid, a synthetic form of folate, typically exists commercially as a stable dihydrate. cambridge.org The systematic name for this compound is (2S)-2-[(4-{[(2-amino-4-hydroxypteridin-6-yl)methyl]amino}phenyl)formamido]pentanedioic acid dihydrate. cambridge.org Its molecular and crystalline structure has been elucidated through advanced techniques including synchrotron X-ray powder diffraction (XRPD) and density functional theory (DFT) optimizations. cambridge.orgresearchgate.netcambridge.org

The crystal structure of folic acid dihydrate is characterized by an orthorhombic system, belonging to the space group P2₁2₁2₁. cambridge.orgcambridge.org The molecule adopts an extended conformation in its crystalline state. nih.gov A notable feature of its molecular architecture is the bent conformation of the dicarboxylic acid side chain. cambridge.orgresearchgate.net This specific spatial arrangement is significant as it helps to explain the ability of folate derivatives to coordinate with metal cations. cambridge.org

The crystal packing is heavily influenced by a complex three-dimensional network of hydrogen bonds. cambridge.orgresearchgate.net These interactions involve the folic acid molecule and the two water molecules of hydration. For instance, the C(4) oxygen and the N(10) atoms are hydrogen-bonded to the same water molecule. nih.gov This extensive hydrogen bonding network is the dominant force in the crystal structure, contributing to its stability. cambridge.org The pteridine (B1203161) ring is found in its keto form. nih.gov Analysis of the crystal structure reveals no voids. cambridge.org

Detailed crystallographic data from studies using synchrotron X-ray powder diffraction and DFT optimization are presented below.

ParameterValueSource
Formula C₁₉H₁₉N₇O₆·2H₂O scbt.com
Molecular Weight 477.44 g/mol scbt.com
Crystal System Orthorhombic cambridge.org
Space Group P2₁2₁2₁ cambridge.orgcambridge.org
a 7.27578(3) Å cambridge.orgcambridge.org
b 8.63217(4) Å cambridge.orgcambridge.org
c 32.41719(22) Å cambridge.orgcambridge.org
Volume (V) 2035.985(18) ų cambridge.orgcambridge.org
Z 4 cambridge.orgcambridge.org

Polymorphism and Amorphous Form Research of Folic Acid Dihydrate

The solid-state properties of folic acid dihydrate, including its potential for polymorphism and the formation of amorphous phases, have been a subject of significant research. scbt.comunito.it Polymorphism refers to the ability of a substance to exist in multiple crystalline forms, which can have different physicochemical properties. scielo.br

Research has demonstrated that this compound undergoes a reversible solid-solid phase transition. unito.it Variable temperature X-ray powder diffraction studies show that upon heating to 150°C, this compound loses its water molecules and transforms into an anhydrous crystalline phase. unito.it When this anhydrous form is cooled back to room temperature, it readily rehydrates within minutes, reverting to the dihydrate crystal structure. unito.it This process highlights an enantiotropic relationship between the hydrated and anhydrous forms.

In addition to the hydrate/anhydrous relationship, studies have explored the existence of conformational polymorphs. unito.it Through a combination of Raman spectroscopy, XRPD, and computational methods, two different structural models, designated FOL1 and FOL2, have been investigated. unito.it These models differ in the conformation of the glutamic acid moiety and are considered to be likely conformational, monotropically related polymorphs. unito.it

The generation of amorphous forms of folic acid has also been successfully achieved through various methods. unito.it An amorphous phase is a solid form that lacks the long-range ordered structure of a crystal. scielo.br Amorphous forms of folic acid have been prepared via solvent-free reactions of the dihydrate crystal with compounds such as lithium hydroxide, sodium hydroxide, and sodium carbonate. unito.itacs.orgfigshare.com

Furthermore, a stable amorphous adduct, folic acid∙LiCl, has been synthesized and characterized. unito.it In this adduct, the interaction between the components occurs at a molecular level, resulting in a material that is amorphous as confirmed by XRPD. unito.it Research has also been conducted on co-amorphous systems, where this compound is combined with another substance to form a single, homogeneous amorphous phase. researchgate.netacs.org A notable example is a co-amorphous mixture of this compound and curcumin (B1669340). researchgate.netacs.org This co-amorphous form was found to be stable and exhibited an increased dissolution rate compared to crystalline curcumin. researchgate.net

The table below summarizes key findings from research into the different solid-state forms of folic acid.

FormMethod of Preparation/ObservationKey CharacteristicsSource
Anhydrous Polymorph Heating this compound to 150°C.Crystalline; reversibly converts back to the dihydrate form upon cooling in the presence of moisture. unito.it
Conformational Polymorphs (FOL1, FOL2) Investigated via spectroscopy and computational methods.Differ in the conformation of the glutamic moiety. unito.it
Amorphous Salts Solvent-free reaction of this compound with LiOH, NaOH, Na₂CO₃, and Ca(OH)₂.Lack of crystalline peaks in XRPD patterns. unito.itresearchgate.net
Amorphous Adduct (folic acid∙LiCl) Treatment of this compound with LiCl.A stable, amorphous multi-component material. unito.it
Co-amorphous Mixture (with Curcumin) Formed between curcumin and this compound (FAD).Homogeneous single-phase amorphous system; stable with increased dissolution rate for curcumin. researchgate.netacs.org

Biochemical Transformation and Metabolic Pathways of Folic Acid

Enzymatic Reduction of Folic Acid to Tetrahydrofolate (THF) and Dihydrofolate (DHF)

Before folic acid can be utilized in the body, it must be converted into its biologically active form, tetrahydrofolate (THF). patsnap.commdpi.com This transformation is a two-step enzymatic reduction process catalyzed by the enzyme dihydrofolate reductase (DHFR). patsnap.comsigmaaldrich.comresearchgate.net

In the initial step, folic acid is reduced to dihydrofolate (DHF). sigmaaldrich.comresearchgate.net Subsequently, DHFR catalyzes the further reduction of DHF to THF. sigmaaldrich.comresearchgate.net This reduction process is critical, as THF is the central molecule that carries and transfers one-carbon units in various metabolic reactions. patsnap.comnih.gov The activity of DHFR is known to be limited and can vary among individuals. researchgate.net

Folic Acid's Role in One-Carbon Metabolism

Folic acid, through its active form THF, plays a pivotal role in one-carbon metabolism. nih.govmdpi.com This complex network of reactions is fundamental for the synthesis of essential biomolecules and the regulation of various cellular processes. mdpi.comcreative-proteomics.com One-carbon metabolism encompasses several key pathways, including the synthesis of purines and pyrimidines, the interconversion of amino acids, the methionine cycle, and the generation and use of formate (B1220265). nih.govcreative-proteomics.com

Purine (B94841) and Pyrimidine (B1678525) Biosynthesis Pathways

The synthesis of nucleotides, the building blocks of DNA and RNA, is heavily dependent on folate. patsnap.commdpi.com Specifically, THF derivatives act as one-carbon donors in the de novo synthesis of purines (adenine and guanine) and a pyrimidine (thymine). patsnap.commdpi.comahajournals.org

Two key reactions in the purine biosynthesis pathway require folate coenzymes. ahajournals.org 10-formyl-THF provides the formyl groups necessary for the conversion of glycinamide (B1583983) ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR) and for the conversion of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) to 5-formylaminoimidazole-4-carboxamide ribonucleotide (FAICAR). mdpi.com

For pyrimidine synthesis, a THF derivative, N5,N10-methylene-THF, is essential for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase. nih.gov This step is critical for DNA synthesis and repair. researchgate.net

Amino Acid Interconversion Mechanisms (e.g., Serine-Glycine)

Folate is intimately involved in the metabolism and interconversion of several amino acids. nih.govnih.gov A prime example is the reversible conversion of serine and glycine (B1666218), a reaction catalyzed by the enzyme serine hydroxymethyltransferase (SHMT). creative-proteomics.comnih.govbiorxiv.org

This reaction is a significant source of one-carbon units for the folate pool. nih.gov When serine is converted to glycine, the one-carbon unit from serine is transferred to THF to form 5,10-methylene-THF. biorxiv.orgyoutube.com This process not only links amino acid metabolism with the folate cycle but also provides the necessary one-carbon units for the biosynthetic pathways mentioned earlier. biorxiv.org Studies have shown that a deficiency in folic acid can impair the conversion of serine to glycine. nih.gov

Methionine Cycle and Homocysteine Remethylation

The methionine cycle is a critical pathway for the regeneration of the essential amino acid methionine and for the production of S-adenosylmethionine (SAM), the primary methyl group donor for numerous methylation reactions in the body. sigmaaldrich.comcreative-proteomics.com Folate plays a crucial role in this cycle by facilitating the remethylation of homocysteine to methionine. creative-proteomics.comtubitak.gov.tr

In this process, 5-methyl-THF, a derivative of folate, donates its methyl group to homocysteine in a reaction catalyzed by methionine synthase. patsnap.comcreative-proteomics.comfrontiersin.org This not only regenerates methionine but also converts 5-methyl-THF back to THF, allowing it to re-enter the folate cycle. tubitak.gov.trfrontiersin.org This interconnection between the folate and methionine cycles is vital for maintaining cellular methylation capacity and for regulating homocysteine levels. creative-proteomics.com

Formate Generation and Utilization in Folate Metabolism

Formate is a key one-carbon unit that can be both produced and utilized within folate metabolism. nih.govscienceopen.com A major source of formate is the mitochondrial catabolism of serine, where it is produced from 10-formyl-THF. nih.gov This mitochondrial formate can then be transported to the cytosol to be used in various biosynthetic reactions. nih.gov

Formate can be activated by being attached to THF to form 10-formyl-THF, which can then be used in purine synthesis or be interconverted to other one-carbon THF derivatives. researchgate.net Therefore, formate serves as a crucial link between mitochondrial and cytosolic one-carbon metabolism, ensuring that one-carbon units are available where they are needed for cellular processes. nih.gov Research indicates that formate production is a significant fate for dietary amino acids that can provide one-carbon units. nih.gov

Interactive Data Table: Key Enzymes and Reactions in Folic Acid Metabolism

Enzyme Pathway Reaction
Dihydrofolate Reductase (DHFR) Folic Acid Reduction Folic Acid → Dihydrofolate (DHF) → Tetrahydrofolate (THF) sigmaaldrich.comresearchgate.net
Serine Hydroxymethyltransferase (SHMT) Amino Acid Interconversion Serine + THF ↔ Glycine + 5,10-methylene-THF creative-proteomics.combiorxiv.org
Thymidylate Synthase Pyrimidine Biosynthesis dUMP + 5,10-methylene-THF → dTMP + DHF nih.gov

Interactive Data Table: Folate Derivatives and their Roles

Folate Derivative Function
Tetrahydrofolate (THF) Central carrier of one-carbon units patsnap.com
Dihydrofolate (DHF) Intermediate in the reduction of folic acid to THF sigmaaldrich.com
5,10-methylene-THF Donates a one-carbon unit for pyrimidine synthesis and can be converted to other folate forms nih.govbiorxiv.org
10-formyl-THF Donates one-carbon units for purine synthesis ahajournals.orgmdpi.com

Enzymatic Interactions and Regulatory Mechanisms in Folate Biochemistry

Dihydrofolate Reductase (DHFR) and its Interaction with Folates

Dihydrofolate reductase (DHFR) is a ubiquitous enzyme critical for maintaining intracellular folate homeostasis. proteopedia.org Its primary physiological role is the reduction of 7,8-dihydrofolate (DHF), a product of the thymidylate synthase reaction, to 5,6,7,8-tetrahydrofolate (THF). proteopedia.orgpnas.orgresearchgate.net This reaction is essential for regenerating the THF pool, which is a precursor for various coenzymes involved in one-carbon transfer reactions necessary for the synthesis of purines, thymidylate, and several amino acids. taylorandfrancis.comwikipedia.orgmdpi.com

Folic acid, a synthetic, oxidized form of folate not found in significant amounts in nature, must be reduced by DHFR to become biologically active. pnas.org The reduction of folic acid occurs in two steps: first to DHF and then to THF, with NADPH serving as the hydride donor for both steps. proteopedia.orgwikipedia.org While mammalian DHFR can catalyze the reduction of folic acid, this process is notably slow in humans compared to rats. pnas.org In fact, the rate of THF formation from folic acid by human liver DHFR is, on average, less than 2% of that in rat liver at physiological pH. pnas.org

Structurally, DHFR is a monomer with a single binding site for folate. pnas.org X-ray crystallography studies have revealed that folic acid and DHF bind to the enzyme in a nearly identical manner. acs.org The binding of the substrate and the cofactor, NADPH, is thought to follow a multi-step mechanism. proteopedia.org In E. coli DHFR, after NADPH and DHF bind, DHF is first protonated, followed by a hydride transfer from NADPH. proteopedia.org The flexibility of loops near the active site, particularly the Met20 loop, is crucial for promoting the release of the product, THF. wikipedia.org

The interaction between folic acid and DHFR can also be inhibitory. At high concentrations of DHF, folic acid acts as a competitive inhibitor of human DHFR. pnas.org However, at low DHF concentrations, it exhibits noncompetitive inhibition, which may be due to the binding of these two folates to different enzyme species. pnas.org

Table 1: Kinetic Parameters of Human and Rat Liver DHFR

Substrate Enzyme Source Km (μM) Relative Vmax
7,8-DHF Human Liver 0.2 100
7,8-DHF Rat Liver 0.1 100
Folic Acid Human Liver 1.1 0.001
Folic Acid Rat Liver 1.8 0.12

Data compiled from research findings. pnas.org

Methionine Synthase Function and Cofactor Requirements

Methionine synthase (MTR), also known as 5-methyltetrahydrofolate-homocysteine methyltransferase, is a crucial enzyme that links the folate and methionine cycles. wikipedia.orgnih.gov It catalyzes the transfer of a methyl group from 5-methyltetrahydrofolate (5-methyl-THF) to homocysteine, which results in the formation of methionine and the regeneration of THF. wikipedia.orgebi.ac.uk This reaction is the only mammalian enzyme-catalyzed reaction known to metabolize 5-methyl-THF, making it essential for maintaining the pool of active THF cofactors. wikipedia.org

MTR is one of only two mammalian enzymes that require a derivative of vitamin B12 (cobalamin) as a cofactor. nih.govbiorxiv.org The enzyme utilizes methylcobalamin (B1676134), where the cobalt atom is in the +3 oxidation state (Cob(III)-Me). wikipedia.org The catalytic cycle involves the demethylation of the enzyme-bound methylcobalamin by homocysteine, which is activated by zinc. wikipedia.orgebi.ac.uk This process generates methionine and reduces the cofactor to a highly reactive Cob(I) state. wikipedia.org The enzyme in the Cob(I) form can then accept a methyl group from 5-methyl-THF, regenerating methylcobalamin and releasing THF. wikipedia.orgebi.ac.uk

The structure of cobalamin-dependent MTR is modular, consisting of four distinct domains. From the N-terminus to the C-terminus, these are the homocysteine-binding domain, the 5-methyl-THF-binding domain, the cobalamin-binding domain, and the S-adenosylmethionine (SAM)-binding or reactivation domain. wikipedia.orgebi.ac.uk The reactivation domain is essential for the reductive methylation of the cofactor if it becomes oxidized to the inactive Cob(II) state. ebi.ac.ukebi.ac.uk

Disruptions in MTR function can have significant consequences for cellular metabolism. nih.gov A deficiency in MTR activity can lead to the "folate trap," where folates accumulate as 5-methyl-THF, limiting their availability for other essential reactions like the synthesis of nucleotides. nih.govnih.gov This can impair DNA synthesis and repair. oregonstate.edu

Table 2: Components of the Methionine Synthase Reaction

Component Role
5-methyltetrahydrofolate (5-methyl-THF) Methyl group donor. wikipedia.org
Homocysteine Methyl group acceptor. wikipedia.org
Methionine Synthase (MTR) Enzyme catalyzing the reaction. wikipedia.org
Methylcobalamin (Vitamin B12 derivative) Cofactor facilitating methyl group transfer. wikipedia.orgathenslab.gr
Zinc Activates homocysteine. wikipedia.org
S-adenosylmethionine (SAM) Required for the reductive reactivation of the enzyme. wikipedia.orgebi.ac.uk
Products
Methionine Essential amino acid. wikipedia.org
Tetrahydrofolate (THF) Regenerated active folate cofactor. wikipedia.org

Folylpoly-gamma-glutamate Synthetase (FPGS) and Folate Polyglutamylation

Folylpoly-gamma-glutamate synthetase (FPGS) is a vital enzyme responsible for the addition of glutamate (B1630785) residues to folates and their analogs, a process known as polyglutamylation. nih.govashpublications.org This process is crucial for retaining folate cofactors within the cell, as the polyglutamated forms are less able to diffuse across cell membranes. nih.govresearchgate.net Polyglutamylation also increases the affinity of folate cofactors for some folate-dependent enzymes. nih.govaacrjournals.org

FPGS is found in both the cytoplasm and mitochondria and catalyzes the ATP-dependent formation of an amide bond between the gamma-carboxyl group of a folate and the amino group of a glutamate molecule. researchgate.netscholaris.ca The enzyme can add multiple glutamate residues, forming a polyglutamate tail. ashpublications.org Unsubstituted reduced folates are the preferred substrates for FPGS. hmdb.ca

The activity of FPGS is central to folate homeostasis. nih.gov By converting folates to their polyglutamated forms, FPGS ensures a steady supply of these essential cofactors for one-carbon transfer reactions involved in the synthesis of purines, pyrimidines, and amino acids. hmdb.ca The importance of this enzyme is underscored by the fact that knockout of the FPGS gene in mice is embryonically lethal. researchgate.net

In the context of cancer chemotherapy, FPGS plays a significant role in the efficacy of antifolate drugs like methotrexate. ashpublications.orgaacrjournals.org The polyglutamylation of these drugs by FPGS leads to their intracellular accumulation and enhanced inhibition of their target enzymes. aacrjournals.org Consequently, decreased FPGS activity is a common mechanism of resistance to these drugs. ashpublications.org

Table 3: Functions of Folylpoly-gamma-glutamate Synthetase (FPGS)

Function Description
Intracellular Folate Retention Catalyzes the addition of glutamate residues to folates, creating polyanionic forms that are efficiently retained within the cell. nih.govresearchgate.net
Enhanced Enzyme Binding Increases the binding affinity of folate cofactors for several enzymes involved in folate interconversion and biosynthesis. nih.govaacrjournals.org
Mitochondrial Folate Accumulation Facilitates the accumulation of folates in the mitochondria, which is necessary for glycine (B1666218) synthesis. nih.gov
Drug Activation Metabolizes antifolate drugs (e.g., methotrexate) into their polyglutamated forms, enhancing their cytotoxic effects. aacrjournals.orghmdb.ca

Computational and Molecular Dynamics Studies of Folic Acid-Enzyme Binding (e.g., Furin)

Computational methods, including molecular docking and molecular dynamics (MD) simulations, have become invaluable tools for investigating the interactions between folic acid and various enzymes at the molecular level. researchgate.netnih.gov These studies provide detailed insights into binding mechanisms, interaction energies, and the specific amino acid residues involved in complex formation. nih.gov

One area of recent interest has been the interaction of folic acid with furin, a proprotein convertase. nih.gov Molecular docking studies have been used to predict the binding sites of folic acid and its derivatives within the active site of furin. researchgate.netnih.gov These studies suggest that folic acid can interact with key residues in the furin active site through the formation of hydrogen bonds. nih.gov

MD simulations have further elucidated the dynamics of these interactions. researchgate.netnih.gov For instance, simulations have shown that folic acid can efficiently bind to the furin active site and have identified specific amino acids, such as Glu271, Tyr313, Ala532, Gln488, and Asp530, that are involved in the interaction. researchgate.netnih.gov Binding free energy calculations have suggested that folic acid has a favorable binding affinity for furin. nih.gov These computational approaches have also been applied to study the interactions of folic acid with other enzymes, such as α-amylase, pepsin, and trypsin, revealing that the binding is driven by a combination of hydrophobic interactions, hydrogen bonding, and electrostatic interactions. nih.gov

Table 4: Key Amino Acid Residues in the Interaction of Folic Acid with Furin (from Computational Studies)

Amino Acid Residue Type of Interaction
Glu271 Hydrogen Bonding. researchgate.netnih.gov
Tyr313 Hydrogen Bonding. researchgate.netnih.gov
Ala532 Interaction. researchgate.netnih.gov
Gln488 Interaction. researchgate.netnih.gov
Asp530 Interaction. researchgate.netnih.gov

Based on molecular docking and dynamics simulation results. researchgate.netnih.gov

Up- and Downregulation of Folate-Dependent Enzymes in Cellular Adaptation

Cells have evolved intricate regulatory mechanisms to adapt to changes in folate availability. nih.gov These adaptations involve the modulation of the expression and activity of various folate-dependent enzymes. nih.gov

In response to folate deficiency, cells can upregulate the expression of enzymes and transporters involved in folate uptake and retention to maximize the acquisition and utilization of available folate. nih.gov For example, adaptation to low extracellular folate can lead to the overexpression of folate influx systems. nih.gov Conversely, in MCF-7 breast cancer cells, adaptation to folate deficiency has been associated with a downregulation of the breast cancer resistance protein (BCRP), a folate efflux transporter, along with an increase in FPGS activity to enhance intracellular folate retention. mdpi.com

The expression of DHFR can also be regulated. While gene amplification of DHFR is observed in some cancer cells resistant to antifolates, normal tissues have other regulatory mechanisms. pnas.org DHFR protein can bind to its own mRNA, leading to translational repression. pnas.org

Furthermore, the activity of folate-dependent enzymes can be regulated by intracellular metabolite pools. For instance, in some bacteria, the activity of DHFR and FPGS can be regulated by homocysteine and methionine, with methionine acting as a repressor and homocysteine as an inducer. pnfs.or.kr This feedback regulation helps to balance the metabolic flux through the folate pathway according to cellular needs. pnfs.or.kr The regulation of these enzymes is complex and can also be influenced by the cell cycle, with the expression and activity of certain enzymes being temporally regulated to meet the demands of cell division. nih.gov

Table 5: Examples of Regulatory Changes in Folate-Dependent Enzymes and Transporters in Response to Folate Availability

Condition Cellular Response Enzyme/Transporter Involved
Folate Deficiency Increased Folate Uptake Upregulation of folate influx systems (e.g., RFC, FR). nih.gov
Folate Deficiency Increased Intracellular Retention Increased FPGS activity. nih.govmdpi.com
Folate Deficiency Decreased Folate Efflux Downregulation of BCRP. nih.govmdpi.com
Folate Deficiency Altered Enzyme Expression Up- or downregulation of DHFR and thymidylate synthase. nih.gov
High Methionine Repression of Enzyme Activity Downregulation of DHFR and FPGS (in some bacteria). pnfs.or.kr
High Homocysteine Induction of Enzyme Activity Upregulation of DHFR and FPGS (in some bacteria). pnfs.or.kr

RFC: Reduced Folate Carrier; FR: Folate Receptor; FPGS: Folylpoly-gamma-glutamate Synthetase; BCRP: Breast Cancer Resistance Protein; DHFR: Dihydrofolate Reductase.

Cellular and Epithelial Transport Systems for Folates

Reduced Folate Carrier (RFC) Mediated Transport Mechanisms

The Reduced Folate Carrier (RFC), encoded by the SLC19A1 gene, is a major transport system for folates in mammalian cells. nih.govaacrjournals.org It functions as a bidirectional anion exchanger, facilitating the movement of reduced folates and antifolates across the cell membrane. wikipedia.orgresearchgate.net The transport process is not directly dependent on ATP hydrolysis, Na+, or H+ gradients. nih.gov Instead, RFC-mediated transport is highly sensitive to the transmembrane gradient of organic phosphates, which are highly concentrated within cells. nih.gov This gradient provides the driving force for the uphill transport of folates into the cell. nih.gov

RFC is characterized as a low-affinity, high-capacity transporter for reduced folates like 5-methyltetrahydrofolate and methotrexate, with a Michaelis constant (Kt) in the range of 0.3–4.0 μM. aacrjournals.org However, it exhibits a significantly lower affinity for folic acid, with a Kt greater than 200 μM, and consequently transports folic acid poorly. aacrjournals.org The transporter is composed of 12 putative transmembrane alpha-helical segments. wikipedia.org Specific residues within the first transmembrane segment, the region between the first and second segments, and the eleventh transmembrane segment are believed to be important for substrate recognition. wikipedia.org

The expression of RFC is widespread across various tissues, including the small intestine, colon, liver, and placenta, highlighting its essential role in systemic folate homeostasis. nih.govnih.gov In intestinal cells, RFC expression is crucial for folate absorption. physiology.org Interestingly, studies have shown that RFC can exhibit different transport characteristics depending on the cellular context. For instance, in some intestinal cell lines, RFC-mediated transport shows a low pH optimum, which contrasts with the neutral pH optimum typically observed in other cell types. physiology.org This suggests that tissue-specific factors may modulate RFC activity. physiology.org

PropertyDescription
Gene SLC19A1
Transport Mechanism Bidirectional anion exchange, driven by the organic phosphate (B84403) gradient. wikipedia.orgresearchgate.netnih.gov
Substrate Affinity (Kt) High for reduced folates (0.3–4.0 μM), low for folic acid (>200 μM). aacrjournals.org
pH Optimum Generally neutral, but can be acidic in some intestinal cells. physiology.org
Structure 12 transmembrane domains. wikipedia.org

Proton-Coupled Folate Transporter (PCFT) Function and pH Dependence

The Proton-Coupled Folate Transporter (PCFT), encoded by the SLC46A1 gene, is a critical transporter for the intestinal absorption of dietary folates and their transport across the choroid plexus into the cerebrospinal fluid. uniprot.orgnih.gov PCFT functions as a proton-folate symporter, coupling the influx of folates to the downhill movement of protons. nih.gov This transport mechanism is electrogenic and highly dependent on an acidic pH. nih.gov

The optimal pH for PCFT activity is between 4.0 and 5.5. uniprot.org As the pH increases, the transport activity of PCFT decreases significantly, becoming almost negligible at neutral pH (above 7.0). nih.govresearchgate.net This pH sensitivity is due to effects on both the transporter's affinity for its substrate (Kt) and its maximum transport velocity (Vmax). nih.govnih.gov The acidic microenvironment of the proximal small intestine (pH 5.8-6.0) provides the ideal conditions for PCFT-mediated folate absorption. nih.gov

Unlike RFC, PCFT has a comparable high affinity for both folic acid and reduced folates, with a Km of approximately 1–3 µM. nih.govbiorxiv.org This broad substrate specificity, combined with its pH profile, establishes PCFT as the primary transporter for dietary folate absorption. researchgate.netnih.gov Structurally, PCFT is a member of the Major Facilitator Superfamily (MFS) and is predicted to have 12 transmembrane segments. biorxiv.org

PropertyDescription
Gene SLC46A1
Transport Mechanism Proton-folate symport (cotransport). nih.govuniprot.org
Substrate Affinity (Km) High for both folic acid and reduced folates (~1–3 µM). nih.govbiorxiv.org
pH Optimum Acidic (pH 4.0-5.5). uniprot.org
Structure Member of the Major Facilitator Superfamily (MFS) with 12 transmembrane segments. biorxiv.org

Folate Receptor (FR) Mediated Endocytosis and its Selectivity

Folate Receptors (FRs) are high-affinity, glycosylphosphatidylinositol (GPI)-anchored glycoproteins that mediate the cellular uptake of folates via receptor-mediated endocytosis. researchgate.netnih.gov There are three major isoforms: FRα, FRβ, and FRγ. nih.gov FRα and FRβ are attached to the cell surface, while FRγ is a secreted protein. nih.gov

The process begins with the binding of folate to the receptor on the cell surface. nih.gov This binding event has a very high affinity, with a dissociation constant (Kd) of approximately 10-10 M. rsc.org Following binding, the plasma membrane invaginates to form an endosome, enclosing the folate-receptor complex. nih.govnih.gov The endosome then migrates into the cytoplasm and becomes acidified (to a pH of about 5.0), which causes the folate to dissociate from the receptor. nih.govrsc.org The released folate is then transported out of the endosome into the cytoplasm, a step that may involve PCFT. nih.govuniprot.org The folate receptor is then recycled back to the cell surface. rsc.org

FRs exhibit selectivity for different folate forms. While they bind folic acid and its reduced derivatives with high affinity, the binding can be influenced by modifications to the folate molecule. rsc.org FRα is predominantly expressed on the apical surface of polarized epithelial cells in tissues like the kidney and choroid plexus and is often overexpressed in various cancers, including ovarian, brain, and lung cancers. rsc.orgfrontiersin.org FRβ is primarily found in hematopoietic cells and is also expressed in some cancers. nih.gov This overexpression in malignant tissues makes FRs an attractive target for cancer-specific drug delivery. chemmethod.comacs.org

PropertyDescription
Mechanism Receptor-mediated endocytosis. researchgate.netnih.gov
Affinity (Kd) High affinity for folates (~10-10 M). rsc.org
Process Binding, endosome formation, acidification, folate release, and receptor recycling. nih.govrsc.org
Selectivity Binds folic acid and reduced folates; affinity can be altered by molecular modifications. rsc.org
Expression FRα in epithelial cells and many cancers; FRβ in hematopoietic cells. rsc.orgfrontiersin.orgnih.gov

ATP-Binding Cassette (ABC) Transporters and Folate Efflux Mechanisms (e.g., MRP, BCRP)

The ATP-binding cassette (ABC) superfamily of transporters plays a crucial role in cellular detoxification by actively effluxing a wide variety of substrates, including drugs and endogenous metabolites, from cells. oaepublish.comnih.gov This process is energy-dependent, utilizing the hydrolysis of ATP to drive transport against a concentration gradient. researchgate.netnih.gov Several members of the ABC family, including Multidrug Resistance Proteins (MRPs/ABCCs) and Breast Cancer Resistance Protein (BCRP/ABCG2), have been identified as folate efflux transporters. researchgate.net

These transporters function as high-capacity, low-affinity exporters of folates and antifolates. researchgate.net Their activity can lead to decreased intracellular accumulation of these compounds, which is a known mechanism of resistance to antifolate chemotherapy in cancer cells. nih.govresearchgate.net For example, MRP1 (ABCC1), MRP4 (ABCC4), MRP5 (ABCC5), and BCRP (ABCG2) have all been implicated in the transport of folates and antifolates out of cells. researchgate.netresearchgate.net BCRP, in particular, has been shown to transport both mono- and polyglutamated forms of folates. researchgate.net

The expression of these ABC transporters is found in various tissues, including the intestine, liver, kidney, and the blood-brain barrier, where they contribute to the regulation of folate homeostasis and protect tissues from xenobiotics. oaepublish.comnih.gov In the context of cancer, overexpression of these efflux pumps can significantly impact the efficacy of antifolate drugs. oaepublish.comresearchgate.net

TransporterGene FamilyFunction
Multidrug Resistance Protein (MRP) ABCCATP-dependent efflux of folates and antifolates. researchgate.net
Breast Cancer Resistance Protein (BCRP) ABCGATP-dependent efflux of mono- and polyglutamated folates. researchgate.net

Mechanistic Studies of Cellular Transport using Advanced Techniques (e.g., Atomic Force Microscopy, Force Tracing)

Advanced biophysical techniques like Atomic Force Microscopy (AFM) and the related force tracing technique are providing unprecedented insights into the mechanics of cellular transport at the single-molecule and single-cell level. acs.orgmdpi.com AFM can be used to visualize the three-dimensional structure of cell surfaces and membrane proteins, such as receptors, in their native environment. mdpi.com

In the context of folate transport, AFM has been used to study the interaction between folic acid and its receptors. mdpi.com By functionalizing the AFM tip with folic acid, researchers can map the distribution of folate receptors on the surface of cancer cells. mdpi.com This provides valuable information on receptor density and organization, which can influence the efficiency of folate uptake. mdpi.com

The force tracing technique, an application of AFM, allows for the real-time monitoring of the dynamic process of molecules, such as folic acid-conjugated nanodrugs, entering cells. acs.orgnih.gov This technique measures the forces involved as the molecule interacts with and penetrates the cell membrane, providing a quantitative analysis of transport efficacy. acs.org Studies using force tracing have distinguished the transport efficiency of folic acid-conjugated drugs in cancer cells with high and low folate receptor expression, demonstrating that higher receptor levels lead to more efficient cellular uptake. acs.orgnih.gov These advanced methods are instrumental in elucidating the detailed mechanisms of cellular transport and can aid in the design of more effective targeted drug delivery systems. acs.orgnih.govresearchgate.netresearchgate.net

Genetic and Epigenetic Modulation by Folic Acid

DNA Methylation Regulation and Mechanisms

DNA methylation is a primary epigenetic modification that involves the addition of a methyl group to the cytosine base of DNA, typically at CpG dinucleotides. This process is critical for normal development and the regulation of gene expression. Folic acid is a key dietary factor influencing DNA methylation by providing the necessary one-carbon units for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor.

Impact of Folic Acid on Global DNA Methylation Patterns

Folate deficiency has been shown to lead to global DNA hypomethylation in some studies. imrpress.comnih.gov This is attributed to the disruption of the methionine cycle, leading to decreased levels of SAM and an accumulation of S-adenosylhomocysteine (SAH), which inhibits DNA methyltransferases (DNMTs). imrpress.com Inadequate folate can diminish the availability of methyl groups, potentially leading to the reduced methylation of newly synthesized DNA. imrpress.com

Conversely, folic acid supplementation has been observed to increase global DNA methylation in certain contexts. For instance, a meta-analysis of intervention studies found strong evidence that folic acid supplementation increases global DNA methylation in colorectal mucosal samples. cambridge.org Another study on patients with hyperhomocysteinemia showed that folic acid therapy reversed global hypomethylation. nih.gov However, other studies have reported no significant effect of folic acid supplementation on global DNA methylation in leukocytes of healthy individuals or those with moderately elevated homocysteine. plos.orgwcrf.org These conflicting findings suggest that the relationship between folic acid and global DNA methylation is not linear and may be influenced by factors such as baseline folate status, genetic variations in folate metabolism enzymes, and the specific tissue being examined. nih.govplos.org

A study on placental trophoblasts indicated that folic acid treatment induced a dose-dependent decrease in global methylation, which was associated with decreased expression of DNMT1 and DNMT3A. frontiersin.org This highlights the complexity of folic acid's role, where its effects can be tissue-specific and dependent on the cellular context.

Gene-Specific DNA Methylation Modulation (e.g., IGF2, BRCA1/2, DNM3)

Folic acid's impact on DNA methylation is not uniform across the genome and can lead to gene-specific changes in methylation patterns, which in turn can alter gene expression.

BRCA1/2 (Breast Cancer Genes 1 and 2): The BRCA1 and BRCA2 genes are crucial for DNA repair, and their expression can be silenced by promoter hypermethylation. Research on the effect of folic acid on BRCA gene methylation has produced mixed results. Some studies suggest that folate deficiency could lead to hypermethylation of tumor suppressor genes like BRCA1 and BRCA2. imrpress.com However, an in vitro study treating various cell lines with folic acid found no significant alteration in the DNA methylation of the BRCA1 or BRCA2 promoters, despite observing changes in their mRNA expression in some cancer cell lines. wcrf.orgnih.gov This suggests that folic acid's influence on BRCA gene expression may occur through mechanisms other than direct promoter methylation in certain contexts.

DNMTs (DNA Methyltransferases): Folic acid can also influence the expression of the enzymes responsible for DNA methylation. For example, high concentrations of folic acid were found to increase the expression of DNMT1 in MCF-7 breast cancer cells. imrpress.com In contrast, another study in placental trophoblasts reported that folic acid supplementation was associated with a decrease in the expression of DNMT1 and DNMT3A. frontiersin.org These findings indicate that folic acid's regulation of DNMT expression is cell-type specific.

The table below summarizes findings on the gene-specific methylation effects of folic acid.

GeneFolic Acid Influence on DNA MethylationStudy Context
IGF2 Lower methylation in cord blood with continued maternal supplementation. nih.govresearchgate.netPregnancy supplementation (2nd & 3rd trimesters). nih.govresearchgate.net
BRCA1/2 Folate deficiency may lead to hypermethylation of promoter regions. imrpress.comGeneral mechanism proposed for tumor suppressor genes. imrpress.com
BRCA1/2 No significant change in promoter methylation with in vitro supplementation. wcrf.orgnih.govTreatment of various cell lines. wcrf.orgnih.gov
DNMT1 Increased expression with high folic acid concentrations. imrpress.comMCF-7 breast cancer cells. imrpress.com
DNMT1 & DNMT3A Decreased expression with folic acid supplementation. frontiersin.orgPlacental trophoblasts. frontiersin.org

S-adenosylmethionine (SAM) Production and Methyl Group Availability

Folic acid is integral to the one-carbon metabolism pathway that produces S-adenosylmethionine (SAM), the primary methyl donor for most biological methylation reactions, including DNA methylation. mikronaehrstoffcoach.com The process begins with the conversion of methionine to SAM. iastate.edu After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH).

Folate, in its active form 5-methyltetrahydrofolate (5-MTHF), is essential for the remethylation of homocysteine back to methionine, a reaction catalyzed by methionine synthase. This regeneration of methionine is crucial for maintaining the cellular pool of SAM. nih.gov

Folate deficiency can disrupt this cycle, leading to decreased SAM levels and an accumulation of SAH. imrpress.comnih.gov Since SAH is a potent inhibitor of methyltransferases, a low SAM/SAH ratio can significantly impair DNA methylation. imrpress.comahajournals.org Therefore, an adequate supply of folic acid is critical for ensuring the availability of methyl groups and maintaining the capacity for DNA methylation. nih.gov

Histone Modification and Chromatin Structure Influences

Beyond DNA methylation, folic acid can also influence other epigenetic mechanisms, such as histone modifications, which play a critical role in regulating chromatin structure and gene expression. mdpi.com Histones are proteins that package DNA into a compact structure called chromatin, and modifications to their tails—such as methylation, acetylation, and phosphorylation—can alter how tightly the DNA is wound, thereby affecting gene accessibility for transcription. mdpi.com

Folic acid's role in histone modification is primarily linked to its contribution to SAM synthesis. cambridge.org SAM is the methyl donor not only for DNA methylation but also for the methylation of histone proteins. mdpi.comcambridge.org Histone methylation can either activate or repress gene expression, depending on the specific amino acid residue that is methylated and the degree of methylation. mdpi.com

Research has shown that folic acid supplementation can alter histone methylation patterns. For example, a study in broilers demonstrated that in ovo folic acid injection led to changes in histone H3 lysine (B10760008) 4 dimethylation (H3K4me2) and H3 lysine 9 dimethylation (H3K9me2) at the promoter regions of immune-related genes, which correlated with changes in their mRNA expression. cambridge.org Specifically, an enrichment of the activating mark H3K4me2 and a loss of the repressive mark H3K9me2 were observed in the promoters of upregulated genes. cambridge.org

Furthermore, folate deficiency has been shown to modulate histone post-translational modifications at ribosomal RNA (rRNA) gene loci, which can influence chromatin state and gene transcription. oup.com These findings indicate that folic acid can impact chromatin structure and gene regulation by influencing the methylation status of histones. cambridge.org

Gene Expression Modulation by Folic Acid

Through its effects on DNA methylation and histone modifications, folic acid can modulate the expression of a wide range of genes. mdpi.complos.org The epigenetic changes induced by folic acid can lead to either the activation or silencing of genes, depending on the specific gene and cellular context. imrpress.commdpi.com

Studies have demonstrated that folic acid supplementation can lead to significant changes in the transcriptome. For instance, in vitro studies have shown that folic acid can alter the expression of numerous genes in various cell lines. plos.org In a study on adipocytes from patients with systemic lupus erythematosus, folic acid treatment induced differential gene expression, with LEP (leptin) being upregulated in cells from obese individuals and CREM2 being upregulated in cells from normal-weight individuals. mdpi.com

Maternal folic acid intake has also been shown to have a lasting impact on gene expression in offspring. A study in mice found that a higher dose of folic acid supplementation during gestation altered the expression of many genes in the cerebral hemispheres of newborns, including several involved in development. plos.org Another study found that excess folic acid supplementation during early life in mice led to the upregulation of the Fos gene and related genes in the brain at weaning. frontiersin.org

Furthermore, folic acid has been shown to regulate the expression of specific genes implicated in disease. For example, it can downregulate the expression of the Insulin-like Growth Factor-I Receptor (IGF-IR) gene in colon cancer cells, which may contribute to its chemopreventive effects. bioscientifica.com

The table below provides examples of genes whose expression is modulated by folic acid.

GeneEffect of Folic Acid on ExpressionStudy Context
LEP UpregulatedAdipocytes from obese SLE patients. mdpi.com
CREM2 UpregulatedAdipocytes from normal-weight SLE patients. mdpi.com
Cpn2, Htr4, Zfp353, Vgll2 DownregulatedCerebral hemispheres of newborn mice with high maternal supplementation. plos.org
Xist, Nkx6-3, Leprel1, Nfix, Slc17a7 UpregulatedCerebral hemispheres of newborn mice with high maternal supplementation. plos.org
Fos UpregulatedBrains of weanling mice with excess early-life supplementation. frontiersin.org
IGF-IR DownregulatedColon cancer cells. bioscientifica.com

Maintenance of Genomic Stability and DNA Repair Mechanisms

Folic acid is essential for maintaining genomic stability, which is critical for preventing mutations and diseases such as cancer. researchgate.netnih.gov It contributes to this process through several mechanisms, including its roles in DNA synthesis, DNA repair, and the prevention of DNA damage. nih.govaacrjournals.org

One of the most significant ways folate deficiency compromises genomic stability is by causing an imbalance in the nucleotide pool required for DNA synthesis. mdpi.com Specifically, the folate-dependent enzyme thymidylate synthase is responsible for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis. nih.gov Inadequate folate can lead to an accumulation of dUMP, which can be misincorporated into DNA in place of thymine, resulting in uracil (B121893) in the DNA. nih.govmdpi.com The subsequent excision of this uracil by DNA repair mechanisms can lead to DNA strand breaks and chromosomal instability. nih.govmdpi.com

Folate deficiency has been linked to increased DNA damage, including chromosome breaks and micronucleus formation. nih.govmdpi.com It can also impair the efficiency of DNA repair pathways, further contributing to genomic instability. researchgate.netmdpi.com Some studies suggest that folate deficiency might cause mutations or abnormal methylation of genes involved in DNA repair pathways. mdpi.com For example, folate deficiency has been shown to affect the expression of key enzymes in the base excision repair (BER) pathway. encyclopedia.pub

By ensuring an adequate supply of nucleotides for DNA synthesis and by participating in methylation reactions that can influence the expression of DNA repair genes, folic acid plays a vital role in protecting the genome from damage and maintaining its integrity. researchgate.netnih.govaacrjournals.org

Weight-Dependent Epigenetic and Gene Expression Responses to Folic Acid

The influence of folic acid on genetic and epigenetic modulation is not uniform across all individuals; emerging research indicates that body weight is a significant factor that can alter these responses. The differing metabolic and inflammatory environments in individuals with normal weight versus those with obesity can lead to distinct outcomes in DNA methylation and gene expression following folic acid administration.

An in vitro study on adipocytes from subcutaneous adipose tissue of patients with systemic lupus erythematosus (SLE) provided significant insights into the weight-dependent effects of folic acid. mdpi.com In this study, adipocytes from normal-weight (NW) and obese (OBS) individuals were treated with folic acid, and the subsequent changes in DNA methylation and gene expression were analyzed. mdpi.comnih.govresearchgate.netresearchgate.net

The research revealed that folic acid induced a more substantial change in the DNA methylation profile of adipocytes from normal-weight individuals compared to those from obese individuals. mdpi.com Specifically, in the adipocytes of the normal-weight group, 755 CpG sites across 537 unique genes were differentially methylated after folic acid treatment. mdpi.com In contrast, adipocytes from the obese group showed differential methylation at only 92 CpG sites. mdpi.comnih.govresearchgate.netresearchgate.net

A significant finding was the differential expression of key genes in response to folic acid, which was dependent on the weight status of the cell donors. In adipocytes from obese individuals, the expression of the LEP gene, which encodes the hormone leptin, was upregulated by 5.2-fold. mdpi.comnih.govresearchgate.net Conversely, in the normal-weight group, the expression of the CREM2 gene was increased by 2.8-fold. mdpi.comnih.govresearchgate.net These findings underscore a clear weight-dependent response to folic acid at the gene expression level. nih.govresearchgate.net

The study also highlighted that the pathways affected by these epigenetic changes differed between the two groups. In normal-weight adipocytes, the differentially methylated CpG sites were associated with immune regulation pathways, such as MAPK signaling. mdpi.comnih.govresearchgate.netresearchgate.net In obese adipocytes, the changes in methylation were linked to metabolic regulation pathways, including cAMP signaling. mdpi.comnih.govresearchgate.netresearchgate.net

Interestingly, there were no significant differences observed in the expression of IL-6, ADIPOQ, or DNMT1 genes between the control and folic acid-treated cultures in both the normal-weight and obese groups. mdpi.com

These findings suggest that obesity status modulates the epigenetic and gene expression response to folic acid. mdpi.comnih.govresearchgate.net The distinct responses in immune and metabolic pathways highlight the complex interaction between nutritional factors, body weight, and cellular regulation. nih.govresearchgate.net

Detailed Research Findings

The following tables summarize the key findings from the in vitro study on the weight-dependent effects of folic acid on adipocytes.

Table 1: Differential DNA Methylation in Response to Folic Acid Treatment

Group Differentially Methylated CpG Sites Associated Pathways
Normal-Weight (NW) Adipocytes 755 Immune regulation (e.g., MAPK signaling)
Obese (OBS) Adipocytes 92 Metabolic regulation (e.g., cAMP signaling)

Data sourced from an in vitro study on adipocytes. mdpi.comnih.govresearchgate.netresearchgate.net

Table 2: Weight-Dependent Gene Expression Changes with Folic Acid Treatment

Gene Fold Change in Normal-Weight Group Fold Change in Obese Group
LEP No significant change 5.2-fold increase
CREM2 2.8-fold increase No significant change
IL-6 No significant change No significant change
ADIPOQ No significant change No significant change
DNMT1 No significant change No significant change

Data reflects changes in gene expression in adipocytes following folic acid treatment. mdpi.comnih.govresearchgate.net

Physiological and Pathological Mechanisms Linked to Folate Metabolism

Mechanisms Underlying Neural Tube Defect Pathogenesis and Folate's Preventive Role

Neural tube defects (NTDs) are significant congenital malformations that arise from the incomplete closure of the neural tube during early embryonic development. mdpi.com The etiology of NTDs is complex, involving a combination of genetic and environmental factors. mdpi.com Among the environmental risk factors, folate deficiency is a well-established contributor to the incidence of NTDs. mdpi.comoup.com

The preventive role of folate, particularly folic acid supplementation during the periconceptional period, in reducing the risk of NTDs is well-documented. mdpi.comuspharmacist.com The underlying mechanisms, though not entirely elucidated, are believed to be closely tied to folate's essential functions in critical biochemical pathways. mdpi.com

One primary mechanism involves folate's role in nucleotide synthesis. nih.gov The rapidly dividing cells of the embryonic neural tube have a high demand for nucleotides for DNA and RNA replication. nih.gov Folate coenzymes are indispensable for the synthesis of purines and thymidylate. tandfonline.com A deficiency in folate can impair the production of these building blocks, leading to disruptions in DNA synthesis and repair. mdpi.comnih.gov This impairment can hinder the proper development and fusion of the neural folds, resulting in NTDs. nih.gov

Furthermore, folate deficiency can lead to an increase in uracil (B121893) misincorporation into DNA. mdpi.com This occurs because the synthesis of 2'-deoxythymidine-5'-monophosphate (dTMP) is blocked, leading to an accumulation of deoxyuridine monophosphate (dUMP). mdpi.com The subsequent incorporation of uracil into DNA can cause genomic instability, including base mismatches and DNA strand breaks. mdpi.com

Folate also plays a crucial role in methylation reactions through the synthesis of S-adenosylmethionine (SAM), the universal methyl donor. mdpi.com DNA methylation is a critical epigenetic modification that regulates gene expression. Folate deficiency can lead to DNA hypomethylation, which may alter the expression of genes essential for normal neural tube development. mdpi.com

While the majority of NTDs are considered folate-sensitive, some are not preventable by folic acid supplementation, suggesting the involvement of other genetic or environmental factors. oup.com Research has identified over 240 genes that may be involved in neural tube closure, highlighting the genetic complexity of these defects. mdpi.com

Table 1: Key Mechanisms of Folate in NTD Prevention

MechanismDescriptionKey Folate-Dependent ProcessConsequence of Folate Deficiency
Nucleotide Synthesis Provision of essential building blocks for DNA and RNA.Synthesis of purines and thymidylate. tandfonline.comImpaired cell division and growth of the neural tube. nih.gov
DNA Integrity Maintenance of the correct DNA sequence.Conversion of dUMP to dTMP. mdpi.comIncreased uracil misincorporation, leading to DNA instability and strand breaks. mdpi.com
DNA Methylation Regulation of gene expression through epigenetic modifications.Synthesis of S-adenosylmethionine (SAM). mdpi.comAltered expression of genes critical for neural development. mdpi.com

Homocysteine Metabolism and Related Physiological Perturbations

Homocysteine is a sulfur-containing amino acid that is an intermediate in the metabolism of methionine. scielo.br Elevated levels of homocysteine in the blood, a condition known as hyperhomocysteinemia, can arise from both genetic and dietary factors. mdpi.com Folate plays a central role in the remethylation of homocysteine back to methionine. scielo.broup.com

The primary folate-dependent pathway for homocysteine remethylation involves the enzyme methionine synthase (MTR), which requires vitamin B12 as a cofactor. nih.gov In this reaction, 5-methyltetrahydrofolate (5-MTHF), the primary circulating form of folate, donates a methyl group to homocysteine, converting it to methionine. scielo.br The enzyme 5,10-methylenetetrahydrofolate reductase (MTHFR) is responsible for producing 5-MTHF from 5,10-methylenetetrahydrofolate. scielo.br

A deficiency in folate leads to insufficient levels of 5-MTHF, which in turn impairs the remethylation of homocysteine, causing its accumulation in the blood. oup.com Genetic polymorphisms in the MTHFR gene, such as the 677C>T variant, can also reduce the enzyme's activity, leading to decreased 5-MTHF production and consequently, elevated homocysteine levels, especially in individuals with low folate status. scielo.br

Another pathway for homocysteine remethylation exists, which is dependent on betaine (B1666868) and catalyzed by the enzyme betaine-homocysteine S-methyltransferase (BHMT). mdpi.com However, the folate-dependent pathway is ubiquitous in all tissues. mdpi.com

Hyperhomocysteinemia can induce cellular dysfunction through several molecular mechanisms, including:

Increased inflammatory cytokine expression: Homocysteine can stimulate the production of pro-inflammatory molecules. oup.com

Altered nitric oxide bioavailability: Elevated homocysteine can impair the function of the vascular endothelium.

Induction of oxidative stress: Homocysteine can promote the generation of reactive oxygen species, leading to cellular damage. oup.combenthamscience.com

Activation of apoptosis: High levels of homocysteine can trigger programmed cell death. oup.com

Defective methylation: The accumulation of homocysteine is often accompanied by an increase in S-adenosylhomocysteine (SAH), a potent inhibitor of methyltransferases, leading to impaired methylation reactions. oup.com

Elevated plasma homocysteine is recognized as a risk factor for cardiovascular disease (CVD). nih.govmedrxiv.org While the precise causal relationship is still debated, several mechanisms have been proposed to explain how hyperhomocysteinemia contributes to cardiovascular pathology. ahajournals.org Folate's role in lowering homocysteine levels is a key aspect of its potential protective effect against CVD. nih.govahajournals.org

One of the primary ways hyperhomocysteinemia is thought to increase CVD risk is through its detrimental effects on the vascular endothelium. nih.gov It can impair endothelial function, a critical factor in maintaining vascular health. ahajournals.org

The homocysteine-lowering effect of folate is a well-established mechanism by which it may reduce CVD risk. ahajournals.orgahajournals.org By providing the necessary cofactors for the remethylation of homocysteine to methionine, folate helps to maintain normal plasma homocysteine levels. ahajournals.org

However, some research suggests that folate may have beneficial effects on cardiovascular health that are independent of its homocysteine-lowering action. nih.govahajournals.org These potential mechanisms include:

Antioxidant actions: Folate may directly scavenge reactive oxygen species. nih.gov

Effects on cofactor availability: Folate may influence the availability of other important molecules for endothelial function. nih.gov

Direct interactions with endothelial nitric oxide synthase (eNOS): Folate may directly interact with the enzyme responsible for producing nitric oxide, a key vasodilator. nih.gov

Observational studies have shown an association between higher folate levels and a lower risk of cardiovascular morbidity and mortality. nih.govahajournals.org However, results from large randomized controlled trials have been inconsistent regarding the benefit of folic acid supplementation in preventing cardiovascular events. mdpi.com Some analyses suggest a modest benefit in stroke prevention. mdpi.com

Table 2: Proposed Mechanisms of Folate in Cardiovascular Health

MechanismDescription
Homocysteine Reduction Folate acts as a cofactor in the remethylation of homocysteine to methionine, lowering plasma homocysteine levels. ahajournals.org
Antioxidant Effects Folate may directly neutralize harmful reactive oxygen species in the vasculature. nih.gov
Improved Endothelial Function Folate may enhance the function of the cells lining blood vessels, independent of homocysteine levels. nih.govahajournals.org

Molecular Mechanisms of Hyperhomocysteinemia

Erythropoiesis and Pathophysiology of Megaloblastic Anemia

Erythropoiesis is the process of red blood cell production, which is essential for oxygen transport throughout the body. caldic.com Folate, along with vitamin B12, plays a critical role in this process, particularly in the proliferation and differentiation of erythroblasts, the precursors to red blood cells. caldic.combrlsports.com

The primary role of folate in erythropoiesis is its involvement in DNA synthesis. caldic.comnih.gov Rapidly dividing cells, such as hematopoietic precursors in the bone marrow, have a high requirement for nucleotide synthesis to support DNA replication. nih.gov Folate coenzymes are essential for the de novo synthesis of purines and thymidylate. caldic.com

A deficiency in folate impairs DNA synthesis, leading to a condition known as megaloblastic anemia. nih.govelsevier.es In this condition, the maturation of the nucleus in erythroblasts is delayed, while cytoplasmic maturation, which is less dependent on DNA synthesis, proceeds more normally. nih.govsketchy.com This asynchrony results in the formation of large, immature, and dysfunctional red blood cell precursors called megaloblasts in the bone marrow. nih.govelsevier.es

These abnormal cells often undergo apoptosis (programmed cell death) within the bone marrow, a process termed ineffective erythropoiesis. caldic.comelsevier.es This leads to a reduced number of mature red blood cells being released into the circulation, resulting in anemia. caldic.com The red blood cells that do enter the circulation are typically larger than normal, a characteristic known as macrocytosis. nih.gov

The pathophysiology of megaloblastic anemia due to folate deficiency is a direct consequence of the "folate trap." In the absence of sufficient folate, the synthesis of thymidylate from dUMP is hindered, leading to an imbalance in the nucleotide pool required for DNA replication. elsevier.es

Folate's Modulatory Role in Carcinogenesis Mechanisms

Folate metabolism has a complex and dual role in the development of cancer. scielo.br On one hand, adequate folate status appears to be protective against the initiation of cancer in some tissues, particularly the colorectum. nih.govcombatcancer.com On the other hand, high levels of folate supplementation may promote the growth of established preneoplastic lesions. scielo.braacrjournals.org

The mechanisms by which folate modulates carcinogenesis are multifaceted and primarily relate to its fundamental roles in DNA synthesis, repair, and methylation. scielo.brnih.gov

Folate is crucial for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions, including the methylation of DNA. nih.govnih.gov DNA methylation is a key epigenetic mechanism that regulates gene expression. Aberrant DNA methylation patterns, such as the hypomethylation of proto-oncogenes and the hypermethylation of tumor suppressor genes, are hallmarks of cancer. Folate deficiency can lead to global DNA hypomethylation, which is thought to contribute to genomic instability and altered gene expression, thereby increasing cancer risk. nih.govcombatcancer.com

A critical mechanism by which folate deficiency can promote carcinogenesis is by compromising DNA integrity and stability. nih.gov This occurs primarily through the misincorporation of uracil into DNA. mdpi.comnih.gov

Folate is a necessary cofactor for the enzyme thymidylate synthase, which catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). nih.govcambridge.org dTMP is a precursor for thymidine (B127349) triphosphate (dTTP), one of the four nucleoside triphosphates required for DNA synthesis.

In a state of folate deficiency, the activity of thymidylate synthase is reduced, leading to an accumulation of dUMP and a corresponding decrease in dTMP levels. nih.gov This altered dUMP/dTMP ratio increases the likelihood that DNA polymerase will mistakenly incorporate uracil (from dUTP) into the DNA strand in place of thymine. nih.govmdpi.com

Studies have shown that folate deficiency in human cells leads to a significant increase in uracil content in DNA and a higher frequency of chromosome breaks. nih.govnih.gov

Altered DNA Methylation and Proto-oncogene Activation in Cancer

Folic acid plays a critical role in one-carbon metabolism, which is essential for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for nearly all biological methylation reactions, including DNA methylation. oregonstate.edumdpi.com This epigenetic modification is crucial for regulating gene expression. mdpi.commdpi.com Folate deficiency can disrupt this process in two primary ways that are implicated in carcinogenesis.

Secondly, while folate deficiency is often associated with global hypomethylation, it can also paradoxically lead to hypermethylation in specific gene regions, such as the promoter regions of tumor suppressor genes. news-medical.net This hypermethylation can silence the expression of these genes, which normally function to control cell growth and division, thus contributing to cancer development. news-medical.netresearchgate.net The balance between hypomethylation of proto-oncogenes and hypermethylation of tumor suppressor genes is a delicate one, and its disruption by altered folate status can have significant consequences for cancer risk. news-medical.net

Research has shown that the effect of folic acid on DNA methylation and gene expression can be cell-type specific and context-dependent. mdpi.comnews-medical.net For instance, in colorectal cancer cell lines, folic acid treatment resulted in bidirectional changes in DNA methylation, affecting pathways related to carcinogenesis. mdpi.com Furthermore, studies on breast cancer have highlighted that both low and high concentrations of folic acid can be problematic; deficiency is linked to hypomethylation and potential activation of proto-oncogenes like HER2, while high concentrations may lead to hypermethylation and silencing of tumor suppressor genes like BRCA1. news-medical.net

The relationship between folate levels, DNA methylation, and cancer is complex. The activation of proto-oncogenes through demethylation and the silencing of tumor suppressor genes via hypermethylation represent key mechanisms by which folate imbalance can contribute to the initiation and progression of cancer. nih.govnews-medical.netnih.gov

Folic Acid Effects on Cell Proliferation, Apoptosis, and Oxidative Stress Enzymes

Folic acid is fundamentally involved in cellular processes that are critical for normal growth and tissue maintenance, including cell proliferation, apoptosis (programmed cell death), and the management of oxidative stress. Its role in these areas is largely tied to its function in DNA synthesis and repair. sigmaaldrich.com

Cell Proliferation and Apoptosis:

Rapidly dividing cells have a high demand for folate to support the synthesis of nucleotides (the building blocks of DNA). oregonstate.edu Folate deficiency impairs DNA synthesis, leading to a reduction in cell division and proliferation. oregonstate.edunih.gov This is particularly evident in tissues with high cell turnover, such as the bone marrow. oregonstate.edu

Conversely, adequate folic acid levels are necessary for maintaining normal cell proliferation. However, the effect of folic acid on proliferation can be dose-dependent and context-specific. For example, in one study on colorectal cancer cells, a lower concentration of folic acid increased cell proliferation, while a very high concentration led to a decrease. mdpi.com

Folic acid also plays a role in regulating apoptosis. Folate deficiency has been shown to induce apoptosis in various cell types, including neural stem cells, neurons, and hepatocytes. nih.govmdpi.com This can be a consequence of DNA damage and the activation of cell death pathways. nih.gov On the other hand, folic acid supplementation has been demonstrated to inhibit apoptosis. In astrocytes, for instance, folic acid was found to decrease apoptosis by preventing oxidative stress-induced damage to telomeres, the protective caps (B75204) at the ends of chromosomes. mdpi.comresearchgate.net Some studies also suggest that folic acid can induce caspase-dependent apoptosis in certain cancer cells, such as human breast cancer cells. news-medical.net

Oxidative Stress Enzymes:

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, can damage cells and contribute to various diseases. nih.gov Folic acid has been shown to possess antioxidant properties and can influence the activity of key antioxidant enzymes.

Studies have demonstrated that folic acid can alleviate oxidative stress by enhancing the activity and expression of antioxidant enzymes. nih.gov For example, in bovine placental trophoblast cells subjected to hydrogen peroxide-induced oxidative stress, folic acid supplementation increased the expression of superoxide (B77818) dismutase 2 (SOD2), glutathione (B108866) peroxidase (GSH-px), and catalase (CAT), while decreasing the levels of ROS. nih.gov Similarly, in astrocytes, folic acid reduced intracellular ROS levels. mdpi.comresearchgate.net

The mechanism behind this antioxidant effect may involve the reduction of homocysteine levels, as elevated homocysteine can promote the generation of ROS. mdpi.comnih.gov By participating in the remethylation of homocysteine to methionine, folate helps to lower homocysteine concentrations, thereby mitigating oxidative stress. mdpi.comnih.gov

The table below summarizes the effects of folic acid on these cellular processes based on findings from various studies.

Cellular ProcessEffect of Folic Acid DeficiencyEffect of Folic Acid SupplementationKey Research Findings
Cell Proliferation Decreased proliferation oregonstate.edunih.govCan increase proliferation, but effects can be dose-dependent mdpi.commdpi.comnih.govIn HT-29 colorectal cancer cells, 100 ng/mL of folic acid increased proliferation, while 10,000 ng/mL decreased it. mdpi.com In astrocytes, folic acid dose-dependently increased cell proliferation. mdpi.com
Apoptosis Increased apoptosis nih.govmdpi.comDecreased apoptosis in normal cells, but can induce apoptosis in some cancer cells news-medical.netmdpi.comresearchgate.netFolic acid inhibited apoptosis in astrocytes by preventing telomere attrition. mdpi.comresearchgate.net It has also been found to induce caspase-dependent apoptosis in human breast cancer cells. news-medical.net
Oxidative Stress Increased oxidative stress and ROS levels nih.govmdpi.comDecreased oxidative stress and ROS levels; increased antioxidant enzyme activity mdpi.comnih.govIn bovine placental cells, folic acid increased the expression of SOD2, GSH-px, and CAT. nih.gov In astrocytes, it reduced intracellular ROS and homocysteine levels. mdpi.com

Molecular Basis of Neurological and Neuropsychiatric Disorders in Relation to Folate

Folate is indispensable for the proper development and functioning of the nervous system. nih.govmeddiscoveries.org Its deficiency has been linked to a range of neurological and neuropsychiatric disorders, including depression, dementia, and potentially Alzheimer's disease. nih.govnih.govbioline.org.br The molecular mechanisms underlying these associations are multifaceted and primarily revolve around folate's role in one-carbon metabolism. nih.govnih.gov

A central theory posits that a defect in methylation processes is a key biochemical basis for the neuropsychiatric consequences of folate deficiency. nih.govbioline.org.br Folate is a crucial cofactor in the remethylation of homocysteine to methionine. nih.gov Methionine is then converted to S-adenosylmethionine (SAM), the primary methyl donor for numerous methylation reactions in the brain, including the methylation of DNA, proteins, phospholipids, and neurotransmitters. nih.govnih.gov

Low folate levels can lead to:

Reduced SAM levels: This impairs methylation reactions essential for neuronal function. nih.gov

Elevated homocysteine levels (hyperhomocysteinemia): Homocysteine has neurotoxic effects and can contribute to neuronal damage. nih.govmeddiscoveries.orgnih.gov

These disruptions in one-carbon metabolism can affect the nervous system through several pathways:

Altered Neurotransmitter Metabolism: Folate deficiency can specifically impact central monoamine metabolism, which may exacerbate depressive disorders. nih.gov The synthesis of key neurotransmitters is dependent on methylation reactions.

DNA Damage and Altered Gene Expression: Low folate status can lead to DNA damage, uracil misincorporation into DNA, and altered DNA methylation patterns in the brain. nih.gov This can affect the expression of genes crucial for neuronal integrity and plasticity.

Increased Oxidative Stress and Excitotoxicity: Elevated homocysteine levels are associated with increased generation of reactive oxygen species (ROS), contributing to oxidative stress and mitochondrial dysfunction, which can trigger apoptosis (programmed cell death) in neurons. nih.gov

Demyelination: Both folate and vitamin B12 deficiencies can cause a demyelinating myelopathy, a condition where the protective myelin sheath of nerves is damaged. nih.govbioline.org.br

Genetic factors, such as polymorphisms in the gene for 5,10-methylenetetrahydrofolate reductase (MTHFR), an enzyme critical for folate metabolism, can also influence an individual's susceptibility to the neurological consequences of folate deficiency. tubitak.gov.tr The C677T polymorphism in the MTHFR gene, for instance, can lead to elevated homocysteine levels, particularly when folate intake is low. tubitak.gov.tr

The following table outlines the proposed molecular mechanisms linking folate status to neurological and neuropsychiatric disorders.

Molecular MechanismConsequence of Folate DeficiencyAssociated Neurological/Neuropsychiatric Disorders
Impaired Methylation Reactions Decreased S-adenosylmethionine (SAM) levels, leading to hypomethylation of DNA, proteins, and neurotransmitters. nih.govnih.govDepression, Dementia, Cognitive Impairment nih.govbioline.org.br
Hyperhomocysteinemia Accumulation of neurotoxic homocysteine. nih.govnih.govDepression, Dementia, Alzheimer's Disease, Stroke nih.govnih.gov
Altered Neurotransmitter Synthesis Disruption of central monoamine metabolism. nih.govDepressive Disorders nih.gov
DNA Instability Increased DNA damage and uracil misincorporation. nih.govNeurodegenerative Diseases nih.gov
Oxidative Stress and Apoptosis Increased reactive oxygen species (ROS) and mitochondrial dysfunction. nih.govNeurodegenerative Diseases nih.gov
Demyelination Damage to the myelin sheath of nerves. nih.govbioline.org.brDemyelinating Myelopathy nih.govbioline.org.br

Molecular Mechanisms of Cellular Adaptation to Folate Deficiency

Cells have developed intricate molecular mechanisms to adapt and survive under conditions of folate deficiency or insufficiency. These adaptive responses are aimed at enhancing folate uptake, increasing intracellular retention, and optimizing the use of available folate. nih.gov

The primary mechanisms of cellular adaptation to folate deficiency include:

Upregulation of Folate Influx Transporters: To increase the uptake of available folate from the extracellular environment, cells can upregulate the expression of folate transporters. These include:

Reduced Folate Carrier (RFC): This is a major transporter of reduced folates into mammalian cells. nih.govmdpi.com Adaptation to low folate can involve RFC gene amplification and overexpression. mdpi.com

Proton-Coupled Folate Transporter (PCFT): This transporter is crucial for intestinal folate absorption and also plays a role in folate transport in other tissues. nih.govnih.gov Its expression can be increased in response to folate deficiency, potentially through hypomethylation of its promoter region. mdpi.comnih.gov

Folate Receptors (FRs): These high-affinity receptors mediate folate uptake via endocytosis. nih.govmdpi.com Their expression can also be increased during folate deprivation.

Enhanced Intracellular Folate Retention: Once inside the cell, folates are converted to polyglutamated forms by the enzyme folylpoly-gamma-glutamate synthetase (FPGS) . nih.gov Polyglutamylation traps folates within the cell and increases their affinity for folate-dependent enzymes. Increased FPGS activity is a key adaptive mechanism to enhance folate retention. nih.govmdpi.com

Downregulation of Folate Efflux Transporters: To prevent the loss of intracellular folate, cells can downregulate the expression of ATP-driven efflux pumps that transport folates out of the cell. These include members of the multidrug resistance protein (MRP) family (ABCC) and the breast cancer resistance protein (BCRP; ABCG2) . nih.govmdpi.com Downregulation of BCRP, for example, has been observed as a crucial component of cellular adaptation to folate deficiency. mdpi.com

Regulation of Folate-Dependent Enzymes: Cells can also modulate the expression and activity of enzymes involved in folate metabolism to conserve available folate for the most critical functions. This can include the up- or downregulation of enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS) . nih.gov There is evidence that during folate deficiency, mechanisms are in place to prioritize thymidylate synthesis to maintain DNA integrity, sometimes at the expense of homocysteine remethylation. researchgate.net

The following table summarizes the key molecular players and their roles in the cellular adaptation to folate deficiency.

Adaptive MechanismKey Molecular Component(s)Function in Adaptation
Increased Folate Uptake Reduced Folate Carrier (RFC), Proton-Coupled Folate Transporter (PCFT), Folate Receptors (FRs)Upregulation of these transporters increases the influx of folate into the cell. nih.govmdpi.com
Increased Intracellular Retention Folylpoly-gamma-glutamate synthetase (FPGS)Increases the polyglutamylation of folates, trapping them inside the cell and enhancing their utility as cofactors. nih.gov
Decreased Folate Efflux Multidrug Resistance Proteins (MRPs), Breast Cancer Resistance Protein (BCRP)Downregulation of these efflux pumps prevents the export of intracellular folates. nih.govmdpi.com
Metabolic Prioritization Dihydrofolate reductase (DHFR), Thymidylate synthase (TS)Modulation of folate-dependent enzymes to prioritize essential processes like DNA synthesis. nih.govresearchgate.net

These adaptive mechanisms highlight the intricate interplay between folate transport, retention, and metabolism that allows cells to cope with limited folate availability. nih.gov

Interactions of Folic Acid with Pharmaceutical Agents Mechanistic Studies

Folic acid and its derivatives are essential for various metabolic processes, and their interaction with certain pharmaceutical agents can have significant clinical implications. These interactions can occur through various mechanisms, including direct inhibition of enzymes in the folate pathway, interference with folate absorption and utilization, and effects on the pharmacokinetics and pharmacodynamics of other drugs.

Advanced Analytical and Research Methodologies for Folic Acid Investigations

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Folate Analysis

High-Performance Liquid Chromatography (HPLC) and its more recent advancement, Ultra-High Performance Liquid Chromatography (UHPLC), are cornerstone techniques for the determination of folic acid in various samples, including pharmaceutical formulations, fortified foods, and biological fluids. service.gov.uktandfonline.comdergipark.org.tr These methods offer high precision and the ability to separate folic acid from other folate vitamers and matrix components. service.gov.uknih.gov

Reversed-phase HPLC (RP-HPLC) is the most common approach, typically utilizing a C18 column for separation. tandfonline.comdergipark.org.trpsnnjp.org The mobile phase often consists of an aqueous buffer (such as phosphate (B84403) or formate (B1220265) buffer) and an organic modifier like acetonitrile (B52724) or methanol, run in either isocratic or gradient elution mode. nih.govdergipark.org.trmdpi.com Detection is commonly performed using UV spectrophotometry, with detection wavelengths set around 280-290 nm, or by more selective detectors like electrochemical detection. nih.govdergipark.org.trpsnnjp.org For instance, a reversed-phase HPLC method coupled with coulometric electrochemical detection was successfully used to quantify added folic acid in fortified fruit juices and cereal products, achieving a limit of detection (LOD) of 1.3 ng/mL. nih.gov

UHPLC has gained popularity as it offers significant advantages over conventional HPLC, including higher speed, improved resolution, and reduced solvent consumption, which is achieved by using columns with smaller particle sizes (typically sub-2 µm). dergipark.org.trcapes.gov.br A validated UHPLC method for folic acid in pharmaceutical preparations can significantly cut analysis times. capes.gov.br One such UHPLC method developed for malt-based beverages used a C18 column (2.1x50 mm, 1.8 µm) and achieved separation in 3.6 minutes, with a limit of detection (LOD) of 6.66 µg L−1 and a limit of quantification (LOQ) of 20.13 µg L−1. dergipark.org.trdergipark.org.tr

Method validation is a critical aspect of developing reliable HPLC and UHPLC procedures, assessing parameters such as linearity, precision, accuracy, sensitivity, and robustness. psnnjp.orgscielo.br For example, one validated RP-HPLC method for pharmaceutical tablets demonstrated good linearity over a concentration range of 5-200 ppm with a correlation coefficient (r²) of 0.9998 and a relative standard deviation (%RSD) for precision of 0.2%. psnnjp.org

Table 1: Comparison of HPLC and UHPLC Methods for Folic Acid Analysis This table is interactive. Users can sort and filter the data.

Method Column Mobile Phase Detection Sample Matrix LOD LOQ Key Findings Reference
RP-HPLC Supelco LC-18 (25 cm × 4.6 mm, 5 µm) 40 mM sodium phosphate dibasic, 8% acetonitrile (v/v), pH 5.5 Coulometric Electrochemical Fortified fruit juices, cereals 1.3 ng/mL - Good separation of 5-HCO-H4 folate and folic acid. nih.gov nih.gov
RP-HPLC C18 Trifluoroacetic acid:acetonitrile (90:10) UV (290 nm) Pharmaceutical Tablets 1.32 µg/mL 4.40 µg/mL Method showed good linearity (r²=0.9998) and precision (%RSD=0.2%). psnnjp.org psnnjp.org
UHPLC C18 (2.1x50 mm, 1.8 µm) ACN: 0.1% formic acid in water (10:90, v/v) UV (284 nm) Malt-based beverages 6.66 µg/L 20.13 µg/L Rapid separation (3.6 min) with good recovery (99.1-106%). dergipark.org.trdergipark.org.tr dergipark.org.trdergipark.org.tr
HPLC Jasco Crestpak C-18 T-5 (250 mm x 4.6 mm, 5 µm) Methanol:Water (60%:40%) UV (280 nm) Pharmaceutical Formulations 0.362 µg/ml 0.996 µg/ml Successfully validated for simultaneous estimation of Folic Acid and Vitamin B12. tandfonline.com tandfonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) in Folate Research

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become the preferred methods for the definitive and specific quantification of folic acid and other folates in complex matrices. usda.govnih.gov These techniques combine the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. LC-MS/MS methods are improvements over older microbiological and chromatographic methods due to their enhanced speed and specificity. nih.gov

LC-MS methods are particularly valuable for analyzing folates in food and biological samples like plasma and whole blood. usda.govresearchgate.netresearchgate.net The use of stable isotope-labeled internal standards, such as ¹³C₅-folic acid, is a common practice to ensure accurate quantification by correcting for matrix effects and variations during sample preparation and analysis. usda.govnih.govresearchgate.net Sample preparation often involves extraction, enzymatic treatment (e.g., trienzyme treatment with α-amylase, protease, and conjugase) to release bound folates, and purification via solid-phase extraction (SPE). usda.govresearchgate.net

Different LC-MS/MS approaches have been developed, utilizing various ionization modes. For instance, two distinct methods were developed for multivitamin tablets: one using a positive-ion mode to detect protonated [M+H]⁺ molecules and another using a negative-ion mode for deprotonated [M-H]⁻ molecules. nih.gov Both methods demonstrated comparable limits of detection (0.02 ng on-column) and quantification (0.06 ng on-column). nih.gov A rapid HPLC-ESI-MS/MS method for unmetabolized folic acid in human plasma featured a simple protein precipitation step and a total run time of 3.5 minutes, making it ideal for high-throughput analysis. mdpi.com

Table 2: Selected LC-MS and LC-MS/MS Methods in Folic Acid Research This table is interactive. Users can sort and filter the data.

Method LC Column Ionization/Mode Internal Standard Sample Matrix Key Features Reference
UPLC-MS/MS Waters Acquity HSS T3 ESI - Fortified breads 6-minute run time; Absolute recovery of 90% for folic acid. researchgate.net researchgate.net
LC-MS - Electrospray/Negative Ion ¹³C-folic acid Fortified bread Validated method with trienzyme treatment and SPE purification. Mean recovery of 92.4%. usda.gov usda.gov
HPLC-MS/MS C18 (50 x 3.00 mm, 3 µm) ESI Folic acid-d4 Human plasma Rapid method (3.5 min run time) with simple protein precipitation. mdpi.com mdpi.com
LC-MS/MS Hedera ODS-2 ESI/Positive Ion MRM - Human plasma Simultaneous determination of folic acid and 5-methyltetrahydrofolic acid. nih.gov nih.gov
LC-MS/MS - Positive & Negative Ion Isotope-dilution Multivitamin tablets Two methods developed for cross-validation; LOD of 0.02 ng on-column. nih.gov nih.gov
UHPLC-MS/MS UHPLC 1.9-μm C18 - ¹³C₅-labeled standards Human colonic mucosa Rapid separation (7 min); quantifies multiple folate coenzymes. nih.gov nih.gov

Spectrophotometric and Immunoassay Techniques in Research Settings

Spectrophotometric methods offer a simple, rapid, and economical alternative for the determination of folic acid, particularly in pharmaceutical formulations. scielo.bruobaghdad.edu.iqresearchgate.net These methods are based on the principle that folic acid absorbs light in the ultraviolet-visible region. Zero-order and first-order derivative spectrophotometry can be used to enhance selectivity and resolve folic acid from interfering substances in complex samples without extensive sample preparation. scielo.brscielo.br One study described a derivative spectrophotometry method using 0.1 mol L⁻¹ NaOH as a solvent, which proved to be simple, selective, and robust, with detection limits ranging from 0.64 to 0.75 mg L⁻¹. scielo.br Another approach involves an oxidative coupling reaction, where folic acid reacts with other reagents to form a colored product that can be measured spectrophotometrically. uobaghdad.edu.iqresearchgate.net For example, a method based on the reaction of folic acid with pyrocatechol (B87986) and iron (III) produces a stable, water-soluble orange compound with maximum absorption at 350 nm. researchgate.net

Immunoassays are also used for folate analysis, especially in clinical settings. dergipark.org.tr These methods are typically high-throughput and cost-effective. mdpi.com However, they have notable limitations in a research context. A significant drawback is the potential for large inter-assay variations depending on the commercial kit used. mdpi.com Furthermore, immunoassays generally measure total folate and cannot distinguish between different folate forms, such as the synthetic folic acid and its various natural derivatives. dergipark.org.tr This lack of specificity is a considerable disadvantage compared to chromatographic techniques. dergipark.org.tr

Table 3: Spectrophotometric Methods for Folic Acid Determination This table is interactive. Users can sort and filter the data.

Method Type Principle Solvent/Reagents λmax Linearity Range LOD Sample Matrix Reference
Derivative Spectrophotometry Zero and first-order derivative spectra 0.1 mol L⁻¹ NaOH - - 0.64 - 0.75 mg L⁻¹ Pharmaceutical formulations scielo.brscielo.br
Spectrophotometry Reaction with 1,2-naphthoquine-4-sulphonate (NQS) Alkaline medium (pH 11) 436 nm 0.75-10.5 µg/mL - Pharmaceutical formulations researchgate.net
Spectrophotometry Oxidative coupling reaction Pyrocatechol, Iron (III), acidic medium 350 nm - - Pure and pharmaceutical preparations researchgate.net

Omics Approaches (e.g., Multiomics, Reduced Representation Bisulfite Sequencing (RRBS), Microarray Analysis) in Folate Epigenetics

The role of folic acid as a key provider of one-carbon units for methylation reactions places it at the center of epigenetic regulation. nih.govnih.gov Advanced "omics" technologies are instrumental in elucidating how folate status influences DNA methylation and gene expression on a genome-wide scale. nih.gov

Microarray Analysis is used to investigate genome-wide gene expression profiles. nih.gov Studies have used microarrays to show that folic acid supplementation can alter the expression of thousands of genes. physiology.orgmdpi.com For example, microarray analysis of mouse cerebellum revealed that a higher gestational folic acid diet dysregulated the expression of hundreds of transcripts in pups, including transcription factors and genes associated with neurodevelopment. nih.gov In colorectal cancer cell lines, microarray analysis helped demonstrate that folic acid treatment could alter the expression of genes involved in proliferation and DNA repair, with the effects being highly cell-type dependent. mdpi.comresearchgate.net

Reduced Representation Bisulfite Sequencing (RRBS) is a powerful and cost-effective method for analyzing genome-wide DNA methylation patterns at single-nucleotide resolution. cd-genomics.comactivemotif.com It enriches for CpG-rich regions of the genome, such as promoters and CpG islands. cd-genomics.comactivemotif.com RRBS has been employed to show that folate deficiency can alter genomic methylation profiles in mouse embryos, leading to the downregulation of key developmental genes. nih.gov In another study using chick embryos, RRBS was used to identify differentially methylated regions (DMRs) in embryos deficient in the folate carrier RFC1, linking folate transport to methylation changes in critical developmental genes like Notch1. nih.gov

Multi-omics approaches integrate data from different omics levels (e.g., genomics, transcriptomics, proteomics, metabolomics) to provide a more comprehensive understanding of biological systems. frontiersin.orgresearchgate.net In folate research, this can involve combining DNA methylation data (methylomics) with gene expression data (transcriptomics) to see how changes in methylation correlate with transcriptional changes. physiology.orgmdpi.com A study on the impact of high maternal folic acid on offspring brain development utilized a single-nucleus multi-omics approach, which simultaneously profiled the transcriptome and chromatin accessibility in individual cells. mdpi.comnih.gov This revealed that specific types of neurons were particularly vulnerable to high folic acid, showing altered gene expression and chromatin accessibility in pathways crucial for synaptic formation. mdpi.comnih.gov

Table 4: Overview of Omics Studies in Folate Epigenetics This table is interactive. Users can sort and filter the data.

Omics Technique Model/System Key Research Question Major Finding Reference
RRBS Mouse Embryos Effect of folate deficiency on genomic methylation. Folate deficiency altered genomic methylation levels and downregulated key developmental genes. nih.gov nih.gov
Microarray Analysis C2C12 Myoblast Cells Effect of folic acid on gene expression during differentiation. Folic acid enhanced differentiation and altered the expression of hundreds of genes. physiology.org physiology.org
RRBS & Microarray Colorectal Cancer Cell Lines (HT-29, SW480) Effect of folic acid on DNA methylation and gene expression. FA-induced DNA methylation changes were bidirectional; promoter methylation was correlated with expression changes in 27 genes. mdpi.com mdpi.com
RRBS Chick Embryos Role of folate carrier (RFC1) deficiency in DNA methylation. RFC1 deficiency led to differentially methylated regions (DMRs) in the Notch1 locus, affecting its expression. nih.gov nih.gov
Microarray Analysis C57BL/6J Mice Impact of high gestational folic acid on offspring brain gene expression. Higher maternal FA dysregulated expression of several genes in the cerebellum of pups. nih.gov nih.gov
Single-Nucleus Multi-omics Mouse Brain Impact of high maternal folic acid on offspring brain development. Revealed cell-type-specific changes in gene expression and chromatin accessibility in the hippocampus. mdpi.comnih.gov mdpi.comnih.gov

Capillary Electrophoresis for Folate Determination

Capillary Electrophoresis (CE) is an alternative separation technique for the determination of folic acid. researchgate.netresearchgate.net It offers advantages such as high separation efficiency, short analysis times, and minimal sample and reagent consumption. In CE, charged molecules are separated in a narrow capillary under the influence of a high-voltage electric field.

For folic acid analysis, CE is often coupled with highly sensitive detection methods, most notably chemiluminescence (CL). researchgate.netnih.govcapes.gov.br One CE-CL method was based on the enhancing effect of folic acid on the chemiluminescence reaction between luminol (B1675438) and an oxidizing agent. researchgate.netnih.govcapes.gov.br This method achieved a low detection limit of 2.0 x 10⁻⁸ M and could determine folic acid in pharmaceutical tablets, apple juices, and human urine in under 20 minutes. researchgate.netnih.govcapes.gov.br The precision of this method was high, with relative standard deviations (RSDs) for peak area and migration time being 1.5% and 1.1%, respectively. nih.govcapes.gov.br Another CE method used an on-line inhibited chemiluminescence detection approach based on the quenching effect of folic acid on the reaction of luminol with a Ag(III) complex, achieving baseline separation in less than 10 minutes. researchgate.net

Table 5: Capillary Electrophoresis Methods for Folic Acid Determination This table is interactive. Users can sort and filter the data.

Method Detection Principle Separation Buffer Analysis Time LOD Reference
CE-CL Chemiluminescence Enhancement of luminol-BrO⁻ reaction 35 mM sodium borate (B1201080) (pH 9.4) containing 0.8 mM luminol < 20 min 2.0 x 10⁻⁸ M researchgate.netnih.govcapes.gov.br
CE-CL Inhibited Chemiluminescence Quenching of luminol-Ag(III) complex reaction 20.0 mM sodium borate containing 1.0 mmol L⁻¹ luminol < 10 min 1.3 mg L⁻¹ researchgate.net

Emerging Research Areas and Future Directions in Folic Acid Dihydrate Studies

Elucidating the Intricate Interplay of Metabolic and Epigenetic Mechanisms

Folic acid is a critical component of one-carbon metabolism, a network of biochemical pathways essential for the synthesis of DNA, RNA, and amino acids. mdpi.comannualreviews.org This metabolic cycle is also the primary source of methyl groups for methylation reactions, a key epigenetic modification that regulates gene expression without altering the DNA sequence itself. mdpi.comwikipathways.org

Current research is focused on unraveling the complex relationship between folate availability and epigenetic patterns. oup.com Folate deficiency can lead to aberrant DNA methylation, which is associated with various diseases. mdpi.comoup.com For instance, a lack of methyl donors from the folate pathway can result in global hypomethylation, while also causing hypermethylation at specific gene promoters, leading to the silencing of tumor suppressor genes. wikipathways.orgoup.com

Studies have shown that folic acid can influence histone modifications, another layer of epigenetic regulation. epigentek.comnih.gov For example, research on human neuroblastoma cells indicated that high levels of folic acid led to decreased levels of certain histone methylation and acetylation marks (H3K4me1, H3K4me3, and H3K9Ac). epigentek.comnih.gov These changes in epigenetic marks can have significant effects on gene expression and cellular function. epigentek.complos.org

The interplay between folic acid metabolism and epigenetics is further complicated by genetic variations in key enzymes. The methylenetetrahydrofolate reductase (MTHFR) gene, for example, plays a crucial role in converting folic acid into its active form. plos.org Polymorphisms in this gene can impair this process, potentially altering DNA methylation and other epigenetic modifications. plos.orgepigentek.com

Future research aims to create more sophisticated models to understand these intricate interactions. Mathematical models of folate-mediated one-carbon metabolism are being developed to predict "methylation capacity" and its impact on a global genomic scale. oup.com These models, however, are still being refined to incorporate the complexities of specific CpG site methylation and histone configurations. oup.com

Research on Personalized Folate Interventions and Precision Nutrition based on Mechanistic Understanding

The growing understanding of the interplay between folic acid metabolism, genetics, and epigenetics is paving the way for personalized folate interventions and precision nutrition. nih.govnumberanalytics.com This emerging field moves away from one-size-fits-all dietary recommendations towards tailored advice based on an individual's unique biological makeup. numberanalytics.comnih.gov

A key focus of this research is the impact of genetic polymorphisms on folate requirements. nih.gov The MTHFR C677T polymorphism is a well-studied example, with the TT genotype being associated with higher levels of homocysteine and lower levels of serum folate. nih.gov Research has shown that folic acid supplementation can effectively counteract these effects, highlighting the potential for genotype-based interventions. nih.gov The "Sakado Folate Project" in Japan is an example of a health promotion program that implemented personalized nutritional interventions based on MTHFR C677T genotype to prevent various diseases. nih.gov

Precision nutrition also considers an individual's life stage. While higher folate intake is crucial during early development, some research suggests that a lower intake later in life might be beneficial for metabolic health and longevity. technologynetworks.com A study on aging animal models found that decreasing folate intake supported healthier metabolisms. technologynetworks.com

The integration of "omics" technologies, such as nutrigenomics, metabolomics, and proteomics, is central to advancing precision nutrition. numberanalytics.comfrontiersin.org These technologies allow for a comprehensive analysis of an individual's genetic, metabolic, and environmental factors to develop customized dietary plans. nih.gov For instance, athletes with polymorphisms affecting folate metabolism may require personalized intake strategies to optimize performance and recovery. frontiersin.org

Future research in this area will focus on integrating large datasets from genetic testing, metabolic profiling, and lifestyle questionnaires to create predictive models for individual responses to folate interventions. elsevier.esprovidence.org Machine learning algorithms are being explored to analyze these complex datasets and provide more accurate and personalized nutritional recommendations. elsevier.es

Folic Acid-Targeted Nanotechnology for Drug Delivery and Bioimaging: Mechanistic Investigations

The overexpression of folate receptors on the surface of many cancer cells has made folic acid a promising targeting ligand in nanotechnology for cancer therapy and diagnosis. nih.govmdpi.comrsc.org This strategy, known as active targeting, utilizes the natural process of receptor-mediated endocytosis to deliver therapeutic agents specifically to malignant cells, thereby increasing efficacy and reducing side effects. nih.govmdpi.com

Researchers are developing various folic acid-conjugated nanocarriers, including liposomes, micelles, and nanoparticles, to deliver a wide range of anticancer drugs. rsc.orgmdpi.com These nanocarriers can be engineered to have specific physicochemical properties, such as size, shape, and surface chemistry, to optimize their biological activity. rsc.org For example, the number of folic acid molecules conjugated to a nanocarrier, known as multivalency, can influence the cellular uptake mechanism. acs.org Studies have shown that as multivalency increases, the uptake mechanism can shift from caveolae-mediated to clathrin-mediated endocytosis. acs.org

Folic acid-targeted nanotechnology is also being investigated for bioimaging applications. By attaching imaging agents to folate-conjugated nanocarriers, researchers can visualize and track the distribution of these nanoparticles in the body, allowing for non-invasive tumor detection and monitoring of treatment response. nih.gov

Mechanistic investigations are focused on understanding the intricate details of how these targeted systems work. This includes studying the binding affinity of folic acid to its receptor, the internalization process, and the intracellular trafficking and release of the encapsulated drug. mdpi.comshs-conferences.org For instance, research has shown that after binding to the folate receptor, the nanoparticle-drug conjugate is internalized into the cell within an endosome. researchgate.net The drug is then released from the nanoparticle, often triggered by the acidic environment within the endosome or other specific intracellular conditions. dovepress.com

Future directions in this field include the development of multi-targeted systems that recognize more than one type of receptor on cancer cells, as well as stimuli-responsive systems that release their payload only in response to specific triggers within the tumor microenvironment. rsc.orgmdpi.com

Development and Validation of Novel Analytical Methods for Folic Acid and its Metabolites

Accurate and sensitive measurement of folic acid and its various metabolites is crucial for both clinical diagnostics and research. This has led to the ongoing development and validation of novel analytical methods with improved performance characteristics.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a gold standard for the quantification of folates due to its high sensitivity, selectivity, and specificity. nih.govscielo.br Researchers are continuously refining LC-MS/MS methods to achieve shorter run times, simpler sample preparation, and the ability to simultaneously measure a wider range of folate metabolites. nih.govmdpi.com For example, a recently developed HPLC-ESI-MS/MS method for determining unmetabolized folic acid in human plasma has a total run time of just 3.5 minutes. nih.gov

The validation of these new methods is a critical step to ensure their accuracy and reliability. mdpi.comresearchgate.net Validation studies typically assess parameters such as linearity, precision, accuracy, recovery, and matrix effects. nih.govmdpi.com Inter-laboratory comparison studies are also conducted to ensure consistency across different laboratories. scielo.br

Beyond LC-MS/MS, other analytical techniques are also being explored. These include biosensors and derivatization-based methods that offer potential advantages in terms of cost-effectiveness and suitability for high-throughput screening. acs.org

Future research in this area will likely focus on developing methods that can measure folates in a wider variety of biological samples, including whole blood and tissues. mdpi.comresearchgate.net There is also a need for methods that can distinguish between different forms of folate and their polyglutamyl derivatives, which have different biological activities. The development of cost-effective and user-friendly methods will be essential for making advanced folate analysis more accessible for routine clinical use and large-scale epidemiological studies. acs.org

Further Studies on the Biological Impact of Unmetabolized Folic Acid in Circulation

With the widespread fortification of foods with folic acid and the common use of supplements, there is growing interest in the potential biological effects of unmetabolized folic acid (UMFA) in the circulation. service.gov.uknutraceuticalbusinessreview.com UMFA appears in the bloodstream when the body's capacity to metabolize folic acid is exceeded. methyl-life.commdpi.com

The biological consequences of long-term exposure to UMFA are not yet fully understood and are an active area of research. service.gov.uk Some studies suggest that high levels of UMFA may have adverse health effects. For instance, UMFA has been shown to compete with and inhibit key enzymes in the one-carbon cycle, such as dihydrofolate reductase (DHFR) and methylenetetrahydrofolate reductase (MTHFR). mdpi.compreprints.org This inhibition could disrupt DNA synthesis, repair, and methylation processes. preprints.orgnih.gov

There is also evidence suggesting that UMFA may impact the immune system. Some studies have found an inverse association between UMFA and the cytotoxicity of natural killer (NK) cells, which are important for fighting infections and cancer. preprints.orgnih.govresearchgate.net

Future research needs to further investigate the mechanisms by which UMFA might exert its biological effects. mdpi.comnews-medical.net This includes exploring potential "non-canonical" pathways that are independent of one-carbon metabolism. preprints.orgfrontiersin.org Long-term prospective studies are also needed to clarify the relationship between circulating UMFA levels and the risk of chronic diseases. bevital.no Understanding the full biological impact of UMFA is essential for refining public health recommendations regarding folic acid intake.

Q & A

Q. What methodological considerations are critical for quantifying folic acid dihydrate in complex biological matrices?

Accurate quantification requires addressing its sensitivity to environmental factors. Key steps include:

  • Extraction optimization : Use pH 6.0 citrate buffer to stabilize folic acid during extraction. Antioxidants (e.g., ascorbic acid) prevent degradation during heating .
  • Purification : Enzymatic deconjugation (e.g., using rat plasma conjugase) to release bound folate forms .
  • Detection : High-performance liquid chromatography (HPLC) paired with UV or fluorescence detection, with calibration against certified reference materials .

Q. How should dissolution testing protocols be designed for this compound formulations to ensure bioavailability?

Standardized dissolution parameters include:

  • Medium : 900 mL of water or 0.05 M pH 6.0 citrate buffer (prepared with citric acid monohydrate and sodium citrate dihydrate) .
  • Apparatus : USP Apparatus 1 (100 rpm for capsules) or Apparatus 2 (75 rpm for tablets) .
  • Light protection : Conduct tests under subdued light to prevent photodegradation .

Advanced Research Questions

Q. What experimental approaches validate this compound’s role in receptor-mediated drug delivery systems?

Competitive binding assays are key:

  • Receptor blocking : Pre-treat cells with 0.5–2.0 mM free this compound to saturate folate receptors, inhibiting nanoparticle binding. Reduced uptake confirms receptor specificity .
  • Quantitative analysis : Use fluorescence microscopy or flow cytometry to compare nanoparticle attachment with/without receptor blocking .

Q. How can researchers resolve discrepancies in this compound stability data across experimental conditions?

Systematic variable control is essential:

  • Environmental factors : Compare degradation rates under controlled pH (4.0–7.0), temperature (4°C vs. 25°C), and light exposure (ambient vs. dark) .
  • Matrix effects : Test stability in diverse matrices (e.g., serum, food homogenates) to identify interference sources .

Q. What clinical trial design principles ensure robust evaluation of this compound’s efficacy in preventing neural-tube defects?

Key considerations from landmark studies include:

  • Randomization : Assign participants to multivitamin (containing 0.8 mg folic acid) or trace-element control groups .
  • Timing : Supplementation ≥1 month pre-conception until the second missed menstrual period .
  • Outcome metrics : Track neural-tube defect incidence via ultrasound and postnatal examination, with statistical power analysis to ensure sample adequacy .

Methodological Notes

  • Data interpretation : Conflicting results in crystallization studies (e.g., oxalic acid dihydrate nucleation ) highlight the need for controlled humidity and solute concentration in this compound experiments.
  • Advanced solvent systems : While microwave-assisted extraction using ChCl–oxalic acid dihydrate enhances polyphenol yields , analogous studies for folic acid could optimize solvent polarity and dielectric properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.